![molecular formula C17H13NOS B14466191 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine CAS No. 65858-97-1](/img/structure/B14466191.png)
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is a heterocyclic compound that features a fused thiophene and indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized via the reaction of pyridine derivatives with alkynes under transition metal-catalyzed conditions, such as palladium or copper catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents and appropriate coupling partners.
Functionalization with the 4-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and indolizine derivatives.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Scientific Research Applications
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for developing drugs with antitumor, antibacterial, and antifungal activities.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential as an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]indole: A structurally similar compound with a fused thiophene and indole ring system.
Indolizine: An isomer of indole with a fused pyrrole and pyridine ring system.
Thieno[3,2-c]pyridine: A compound with a fused thiophene and pyridine ring system.
Uniqueness
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is unique due to the presence of the 4-methoxyphenyl group, which enhances its electronic properties and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Properties
CAS No. |
65858-97-1 |
|---|---|
Molecular Formula |
C17H13NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)thieno[3,2-g]indolizine |
InChI |
InChI=1S/C17H13NOS/c1-19-15-4-2-12(3-5-15)14-10-16-17-13(7-9-20-17)6-8-18(16)11-14/h2-11H,1H3 |
InChI Key |
CEFWMJSGWPYSAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC4=C(C3=C2)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
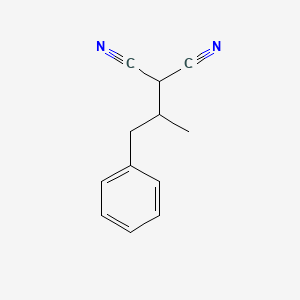

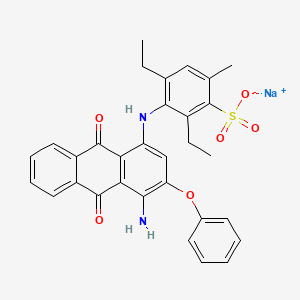
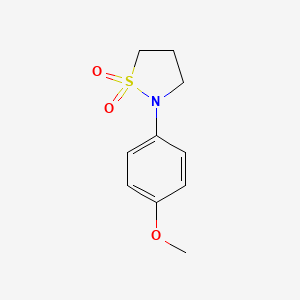

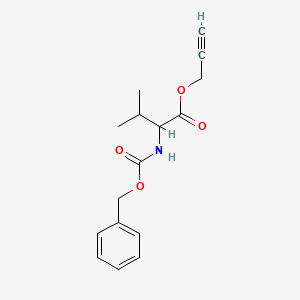

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
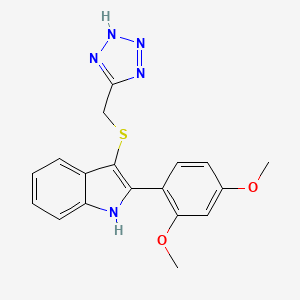
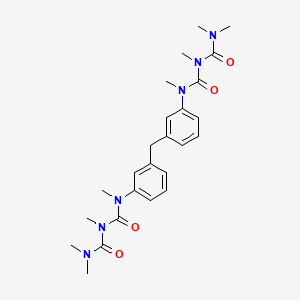

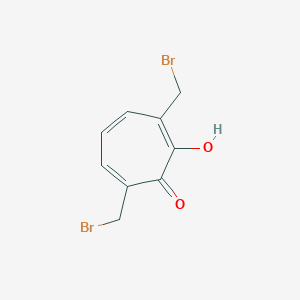
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
